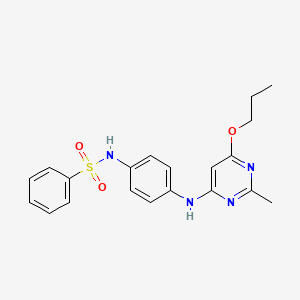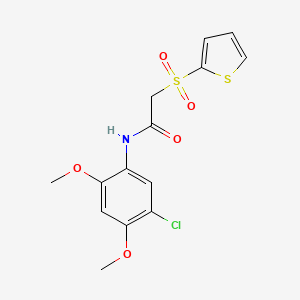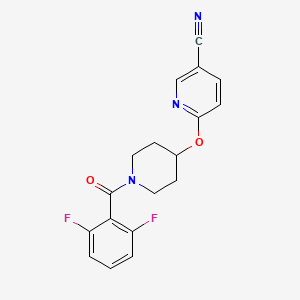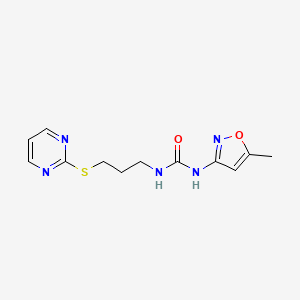![molecular formula C18H10F2N2S B2631747 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-88-4](/img/structure/B2631747.png)
6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains fluorophenyl and sulfanyl groups attached to a nicotinonitrile core . It’s likely used as an intermediate in various chemical reactions, particularly in the synthesis of more complex organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving fluorophenyl and sulfanyl precursors . The exact method would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and stability .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Methodologies
The synthesis and application of related fluorophenyl compounds have been developed for use in carbohydrate chemistry. The design, synthesis, and evaluation of protective groups such as 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) have been reported. These groups are used to protect hydroxyl groups in synthetic chemistry, demonstrating the compound's utility in complex organic syntheses (Spjut, Qian, & Elofsson, 2010).
Photophysicochemical Properties
Metal-free and metallophthalocyanines carrying 1,2,4-triazole rings connected by S-bridge to the phthalocyanine ring have been synthesized and characterized. These compounds, derived from reactions involving fluorophenyl components, show potential as photosensitizers for photodynamic therapy (PDT) applications due to their photophysical and photochemical properties (Mısır et al., 2021).
Potential Therapeutic Applications
- Photodynamic Therapy (PDT): The aforementioned metal-free and metallophthalocyanines exhibit properties suitable for PDT, a therapeutic procedure that uses photosensitizing agents, alongside light, to initiate cell death in targeted tissues. This is a promising area for the treatment of various diseases, including cancer, where the compounds' ability to generate reactive oxygen species upon light activation can be utilized (Mısır et al., 2021).
Photophysical Studies
- Fluorescent Probes: The compound's derivatives have been explored for the development of near-infrared fluorescent probes for sensitive detection and imaging of biological molecules in living cells and in vivo. This application is crucial for biomedical research, allowing for the visualization and study of cellular processes in real-time (Han et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
6-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFIXHAFCCWZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid](/img/structure/B2631668.png)
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)



![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)